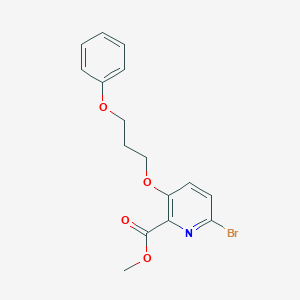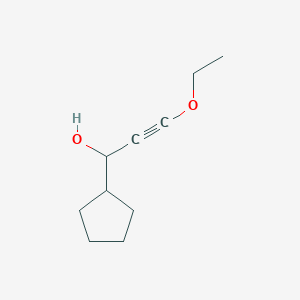![molecular formula C8H10N2O4 B1397981 [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 611238-76-7](/img/structure/B1397981.png)
[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds similar to “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid”, has been widely studied. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a new series of pyrazolylpyridines was prepared by reaction of ethyl-4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate with the appropriate aldehyde, malononitrile, or ethyl acetoacetate and an excess of ammonium acetate under reflux in acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” are not directly available .Scientific Research Applications
Drug Development Potential Inhibitors Synthesis
Pyrazole derivatives have been explored for their potential as inhibitors in drug development, particularly for conditions such as myeloproliferative disorders and cancer. The structural similarity of “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” to these derivatives suggests it could be used in synthesizing compounds that modulate biological pathways or act as kinase inhibitors .
Catalysis Nano-ZnO Mediated Reactions
Nano-ZnO has been utilized as a catalyst in the synthesis of pyrazole derivatives, indicating that our compound of interest might also be involved in catalytic processes to create various chemical structures, potentially enhancing reaction efficiency .
Biological Studies Apoptosis Induction
Some pyrazole derivatives have shown the ability to induce apoptosis in cellular models, which is a critical process in cancer research. The compound “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” may share similar properties, making it valuable for studying cell cycle regulation and apoptosis mechanisms .
Antimicrobial Activity Pathogen Inhibition
Research on pyrazole compounds has revealed antimicrobial properties against pathogens like S. aureus and E. coli. This suggests that “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” could be investigated for its efficacy in inhibiting microbial growth, contributing to the field of antimicrobial drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-9-10(4-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHBPCXEVOQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)







![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)